{4-Amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanol
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Overview
Description
{4-Amino-2-oxabicyclo[211]hexan-1-yl}methanol is a bicyclic compound featuring an oxabicyclohexane core with an amino group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-Amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanol typically involves cycloaddition reactions. One common method is the [2 + 2] cycloaddition of alkenes with carbonyl compounds, catalyzed by palladium. This reaction proceeds efficiently under mild conditions and can be further derivatized through various transformations .
Industrial Production Methods
Industrial production of this compound may involve scalable photochemical processes, allowing for the efficient synthesis of large quantities. The use of photochemistry in the [2 + 2] cycloaddition provides a modular approach to accessing sp3-rich chemical space, which is valuable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
{4-Amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
Chemistry
In chemistry, {4-Amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanol is used as a building block for synthesizing complex molecules.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing biological systems .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It serves as a scaffold for designing new drugs with improved efficacy and reduced side effects .
Industry
In the industrial sector, this compound is used in the development of new materials with enhanced properties. Its incorporation into polymers and other materials can improve their mechanical and chemical stability .
Mechanism of Action
The mechanism of action of {4-Amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the oxabicyclohexane core provides structural rigidity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
{4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol: Similar structure with a methyl group at the 3-position.
{4-Benzyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol: Contains a benzyl group instead of an amino group.
tert-Butyl N-({4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)carbamate: A carbamate derivative with a tert-butyl group.
Uniqueness
{4-Amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanol is unique due to its combination of an amino group and a hydroxymethyl group on an oxabicyclohexane core. This structure provides a balance of reactivity and stability, making it a versatile compound for various applications .
Properties
IUPAC Name |
(4-amino-2-oxabicyclo[2.1.1]hexan-1-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-5-1-6(2-5,3-8)9-4-5/h8H,1-4,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKBZBROOKOGQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(OC2)CO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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